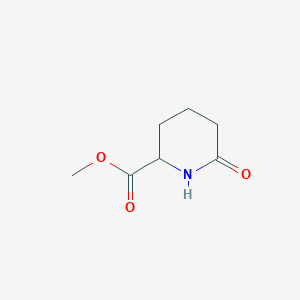

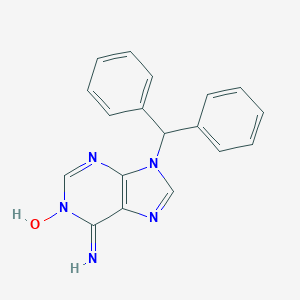

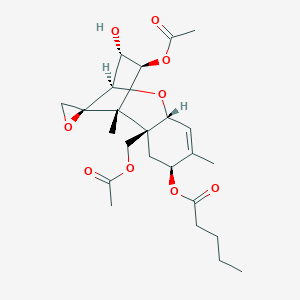

![molecular formula C8H9NO B038866 4-Methyl-2,3-dihydrofuro[2,3-b]pyridine CAS No. 121743-61-1](/img/structure/B38866.png)

4-Methyl-2,3-dihydrofuro[2,3-b]pyridine

Descripción general

Descripción

4-Methyl-2,3-dihydrofuro[2,3-b]pyridine is a chemical compound with the molecular formula C8H9NO. It is a derivative of the 2,3-dihydrofuro[2,3-b]pyridine family .

Synthesis Analysis

The synthesis of 2,3-dihydrofuro[2,3-b]pyridine derivatives involves a double reduction and double heterocyclization of 2-(3-cyano-5-hydroxy-1,5-dihydro-2H-pyrrol-2-ylidene)malononitriles in the presence of sodium borohydride . This process is accompanied by the opening of the pyrrole ring in the starting compounds, followed by a double reduction and tandem closure of furan and pyridine rings .Molecular Structure Analysis

The molecular structure of 4-Methyl-2,3-dihydrofuro[2,3-b]pyridine can be analyzed using various spectroscopic techniques. For instance, 1H NMR (CDCl3, 400 MHz) and 13C NMR (CDCl3, 100 MHz) can provide valuable information about the hydrogen and carbon atoms in the molecule .Chemical Reactions Analysis

The reaction of 2-(3-cyano-5-hydroxy-1,5-dihydro-2H-pyrrol-2-ylidene)malononitriles with an excess of sodium borohydride results in diastereoselective formation of 2,3-diaryl-substituted 4,6-diamino-2,3-dihydrofuro[2,3-b]pyridine-5-carbonitriles . This process is accompanied by the opening of the pyrrole ring in the starting compounds, followed by a double reduction and tandem closure of furan and pyridine rings .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Methyl-2,3-dihydrofuro[2,3-b]pyridine can be determined using various techniques. For instance, its melting point can be determined using differential scanning calorimetry . Its molecular weight is 135.16 g/mol.Aplicaciones Científicas De Investigación

Synthesis of Pyridine Derivatives : It is used in synthesizing pyridine and fused pyridine derivatives, including isoquinoline derivatives and pyrido[2,3-d]pyrimidine derivatives (Al-Issa, 2012).

Production of Thieno[2,3-b]pyridines : The compound assists in the synthesis and transformation of 3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridines (Kaigorodova et al., 2004).

Disperse Dyes for Polyester Fibers : It is used in the synthesis of new disperse dyes for polyester fibers (Ho, 2005).

Inhibitor of Human Herpesvirus Polymerases : It acts as a non-nucleoside inhibitor of human herpesvirus polymerases HCMV, HSV-1, EBV, and VZV, showing high specificity compared to human DNA polymerase (Schnute et al., 2008).

Photochemical Reactions : The compound is involved in photochemical reactions to produce dimeric products and electrocyclic ring opening (Jones & Phipps, 1975).

Preparation of 3-Iodofuropyridinium Triiodide Salts : It is used in the synthetic preparation of 3-iodofuropyridinium triiodide salts and related furoquinolinones (Aillaud et al., 2006).

Synthesis of Furo(2,3-b)pyridines and Dihydropyrano(2,3-b)pyridines : This compound is useful for synthesizing furo(2,3-b)pyridines and dihydropyrano(2,3-b)pyridines (Taylor & Macor, 1986).

Potential in Drug Discovery Research : 4-Bromothieno[2,3-b]pyridine, a related compound, has potential as a building block in drug discovery research (Lucas et al., 2015).

Anti-inflammatory Activity : Methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate, a novel molecule, shows potential anti-inflammatory activity (Moloney, 2001).

C-3/5 Methylation in Drug Discovery : The C-3/5 methylation of pyridines, including this compound, is used in drug discovery by directly introducing a methyl group onto the aromatic ring (Grozavu et al., 2020).

Direcciones Futuras

The future directions for the study of 4-Methyl-2,3-dihydrofuro[2,3-b]pyridine could involve further exploration of its biological activities, given that the structural moiety of 2,3-dihydrofuro[2,3-b]-pyridine is found in various biologically active compounds . Additionally, the development of new methods for the synthesis of 2,3-dihydrofuro[2,3-b]pyridine derivatives could be another area of interest .

Propiedades

IUPAC Name |

4-methyl-2,3-dihydrofuro[2,3-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO/c1-6-2-4-9-8-7(6)3-5-10-8/h2,4H,3,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDWMZYNZLCMJSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CCOC2=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methyl-2,3-dihydrofuro[2,3-b]pyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

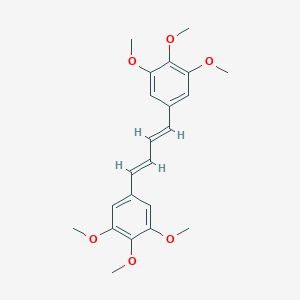

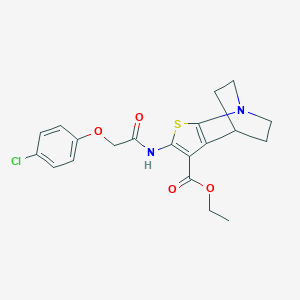

![6,7,8,9-Tetrahydrothiazolo[4,5-h]isoquinolin-2-amine](/img/structure/B38805.png)

![Furo[2,3-c]pyridine-3-carbonitrile](/img/structure/B38808.png)